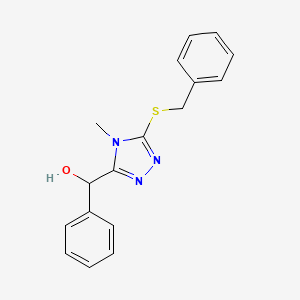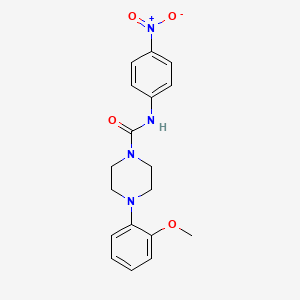![molecular formula C19H29NO7 B4001636 3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001636.png)
3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Overview
Description
3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic ether groups, as well as a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Etherification: The initial step involves the formation of the ether linkage between the aromatic and aliphatic components.
Amine Introduction: The secondary amine group is introduced through a nucleophilic substitution reaction.
Oxalic Acid Addition: The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic and aliphatic ether groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic processes.
Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]propan-1-amine: A structurally similar compound with slight variations in the ether linkage.
3-methoxy-1,2-propanediol: Another related compound with different functional groups.
Uniqueness
The uniqueness of 3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine lies in its specific combination of aromatic and aliphatic ether groups, as well as its secondary amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-3-7-16-8-4-5-9-17(16)21-15-14-20-13-11-18-10-6-12-19-2;3-1(4)2(5)6/h3-5,8-9,18H,1,6-7,10-15H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSBHSPMHMWUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001567.png)
![1-[3-(3-Bromophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001573.png)
![N'-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001586.png)

![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001594.png)
![2-[2-(2-phenoxyethoxy)ethyl]benzotriazole](/img/structure/B4001597.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4001603.png)

![1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001609.png)

![2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4001621.png)
![4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4001624.png)
![4-Benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001628.png)
![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)
